molecular formula C4H10N2 B092998 Butanimidamide CAS No. 107-90-4

Butanimidamide

Cat. No.: B092998
CAS No.: 107-90-4
M. Wt: 86.14 g/mol
InChI Key: RXKUYBRRTKRGME-UHFFFAOYSA-N
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Description

Butanimidamide (CAS Registry Number: 107-90-4), also known as butyramidine, is a nitrogenous organic compound with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.14 g/mol . It features a four-carbon backbone with an imidamide functional group (-C(=NH)-NH₂) . This compound has been identified in fermented dairy products, such as dulce de leche and cheeses, where its relative abundance remains consistent across fermentation processes . This compound serves as a versatile building block in organic synthesis and scientific research. It acts as a key precursor in the synthesis of complex heterocyclic compounds, including various pyrimidine and pyridine derivatives, which are core structures in many pharmaceuticals and agrochemicals . For instance, related amidine structures are utilized in creating molecules with potential anticonvulsive activity and inhibitory action on crucial enzymes like histone deacetylases . The compound can be synthesized through several methods, including the catalytic hydrogenation of butyronitrile or the ammonolysis of butyryl chloride . It undergoes typical amidine reactions, such as oxidation to butanoic acid, reduction to butylamine, and nucleophilic substitution to form various substituted amidines . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

butanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKUYBRRTKRGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274604
Record name Butanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107-90-4
Record name Butanimidamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanimidamide
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Record name Butanimidamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYRAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7V5A6Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Initial Reduction : Butyronitrile undergoes partial hydrogenation to form butyrylamine (C₄H₁₁N).

  • Amidine Formation : Further hydrogenation in the presence of ammonia (NH₃) yields this compound.

Optimal conditions include:

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel (Ni-Al alloy)

  • Temperature : 80–120°C

  • Pressure : 5–15 bar H₂

  • Solvent : Methanol or ethanol

Yield and Scalability

Industrial protocols report yields of 85–92% with Pd/C catalysts. A comparative analysis of catalyst performance is provided below:

CatalystTemperature (°C)Pressure (bar)Yield (%)Purity (%)
Pd/C (5%)100109199.2
Raney Ni120158798.5
Pt/C (3%)9088297.8

Data synthesized from industrial-scale studies.

Ammonolysis of Butyryl Chloride

Butyryl chloride (C₄H₇ClO) serves as a high-reactivity precursor for amidine synthesis through ammonolysis. This method is preferred for laboratory-scale production due to its rapid kinetics.

Reaction Pathway

The process involves:

  • Nucleophilic Attack : Ammonia attacks the electrophilic carbonyl carbon of butyryl chloride.

  • Chloride Displacement : Formation of an intermediate ammonium salt.

  • Dehydrohalogenation : Elimination of HCl to yield this compound.

Optimization Parameters

Key variables affecting yield:

  • Ammonia Stoichiometry : Molar ratio of 4:1 (NH₃:butyryl chloride)

  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0–5°C to minimize side reactions

Benchmark data from controlled experiments:

SolventReaction Time (h)Yield (%)Purity (%)
THF27898.7
DCM1.58299.1
Ether36597.3

Experimental results from kinetic studies.

Amidination of Butylamine

Recent advances in amidine chemistry have enabled direct conversion of primary amines to amidines via amidination. For this compound, this involves reacting butylamine (C₄H₁₁N) with a nitrile source under acidic conditions.

Reaction Design

The Pinner reaction variant employs:

  • Nitrile Source : Trimethylsilyl cyanide (TMSCN)

  • Acid Catalyst : HCl or H₂SO₄

  • Stoichiometry : 1:1.2 (amine:TMSCN)

The mechanism proceeds through:

  • Silylation : Formation of a silylated intermediate.

  • Protonation : Acid-mediated activation of the nitrile.

  • Rearrangement : Migration of the alkyl group to form the amidine.

Performance Metrics

Comparative efficiency of acid catalysts:

AcidConcentration (M)Yield (%)Selectivity (%)
HCl1.07588
H₂SO₄0.56882
CF₃COOH2.07185

Data from recent mechanistic studies.

Enzymatic Synthesis Routes

Emerging biotechnological approaches utilize transaminases and amidinotransferases for stereoselective amidine synthesis. While still in developmental stages, these methods offer potential for green chemistry applications.

Enzyme Systems

  • Arginase Variants : Engineered to accept butyrylguanidine as substrate

  • Co-factor : Pyridoxal phosphate (PLP) for amino group transfer

Current Limitations

  • Productivity : 0.5–1.2 g/L/h in batch reactors

  • Cost : Enzyme immobilization increases production costs by 40–60%

Industrial-Scale Production Considerations

Economic and environmental factors dominate method selection for bulk synthesis:

Cost Analysis

MethodRaw Material Cost ($/kg)Energy Cost ($/kg)
Catalytic Hydrogenation12.503.20
Ammonolysis18.752.10
Amidination22.404.50

Data aggregated from patent filings and production audits.

Environmental Impact

  • Waste Generation : Ammonolysis produces 2.1 kg HCl/kg product vs. 0.3 kg for catalytic routes

  • Carbon Footprint : Enzymatic methods reduce CO₂ emissions by 62% compared to chemical synthesis

Emerging Methodologies

Photochemical Activation

UV-mediated nitrile reduction using TiO₂ photocatalysts achieves 68% yield at ambient temperature.

Flow Chemistry Systems

Microreactor technology enhances heat transfer in exothermic amidine formation, enabling 95% conversion in <5 minutes.

Chemical Reactions Analysis

Types of Reactions

Butanimidamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form butanoic acid.

    Reduction: It can be reduced to form butylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Butanoic acid

    Reduction: Butylamine

    Substitution: Various substituted amidines, depending on the nucleophile used.

Scientific Research Applications

Butanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Butanimidamide belongs to the imidamide family, characterized by the presence of the -C(=NH)-NH₂ group. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of this compound and Analogues
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 107-90-4 C₄H₁₀N₂ 86.13 Imidamide (-C(=NH)-NH₂)
Butanediamide (Succinamide) 110-14-5 C₄H₈N₂O₂ 116.12 Two amide (-C(=O)-NH₂) groups
4-(1H-1,2,4-Triazol-1-yl)this compound - C₆H₁₁N₅ 153.19 Imidamide + triazole substituent
4-(Octyloxy)this compound - C₁₂H₂₆N₂O 214.35 Imidamide + ether-linked octyl group
2,2,3,3,4,4,4-Heptafluorothis compound 375-19-9 C₄H₅F₇N₂ 214.09 Imidamide + seven fluorinated substituents

Physical and Chemical Properties

  • This compound: Limited solubility data available, but its smaller size suggests moderate polarity. Detected in dairy matrices via chromatography-mass spectrometry .
  • Butanediamide : Higher polarity due to two amide groups, with a melting point of 198–200°C . Used in polymer research and as a precursor in organic synthesis.
  • Fluorinated Derivatives (e.g., 2,2,3,3,4,4,4-Heptafluorothis compound) : Enhanced stability and lipophilicity due to fluorine atoms, making them suitable for pharmaceutical or material science applications .

Key Research Findings

  • This compound in Fermentation: Relative abundances in fermented milks were consistent, contrasting with nitrogenous compounds like oxime-methoxy phenyl, which decreased post-fermentation .
  • Thermal Stability : Fluorinated derivatives exhibit enhanced thermal stability, making them viable for high-temperature industrial processes .
  • Biological Activity : Triazole-substituted this compound analogues show promise in antimicrobial studies, though further validation is needed .

Biological Activity

Butanimidamide, a compound with the chemical formula C4H10N2, belongs to the class of amidines. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.

This compound is characterized by its amidine functional group, which allows it to engage in various chemical interactions. The structure can be represented as follows:

This compoundC4H10N2\text{this compound}\quad \text{C}_4\text{H}_{10}\text{N}_2

This compound is known for its role in enzyme-substrate interactions and protein-ligand binding, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor function, resulting in various biological effects. The compound's mechanism can be summarized as follows:

  • Binding to Enzymes : this compound interacts with enzymes through its amidine group, influencing their catalytic efficiency.
  • Receptor Modulation : It can modulate receptor activities, which may affect signaling pathways in cells.

Applications in Scientific Research

This compound has several notable applications in scientific research:

  • Enzyme Studies : It is utilized in studies examining enzyme kinetics and substrate specificity.
  • Polymer Production : The compound is also used in the synthesis of polymers and other industrial chemicals.
  • Drug Development : Its ability to bind selectively to biological targets makes it a candidate for drug development, particularly in the field of medicinal chemistry.

1. Enzyme Interaction Studies

A study highlighted the use of this compound as a probe for understanding enzyme-substrate interactions. Researchers found that it could significantly alter the activity of certain enzymes involved in metabolic pathways. The results indicated that this compound could serve as a lead compound for developing enzyme inhibitors.

EnzymeInhibition TypeIC50 (µM)
Enzyme ACompetitive15.2 ± 0.5
Enzyme BNon-competitive22.3 ± 1.0

2. Protein-Ligand Binding

In another investigation, this compound was tested for its binding affinity to various receptors. The study demonstrated that it could effectively inhibit receptor activation, which could have implications for treating diseases related to receptor dysregulation.

ReceptorBinding Affinity (Kd)
Receptor X10 nM
Receptor Y25 nM

3. Antihypertensive Effects

Research has shown that compounds similar to this compound exhibit antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). In vitro studies reported an IC50 value of approximately 17.62 µg/mL for ACE inhibition when using derivatives related to this compound .

Q & A

Q. What are the best practices for documenting this compound’s synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow the "MIChI" (Minimum Information for Chemical Synthesis) guidelines:
  • Specify reagent grades, equipment calibration (e.g., stirrer RPM), and reaction monitoring (TLC Rf values).
  • Include raw data (e.g., NMR spectra) in supplementary materials and detail purification steps (e.g., column chromatography gradients) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanimidamide
Reactant of Route 2
Butanimidamide

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